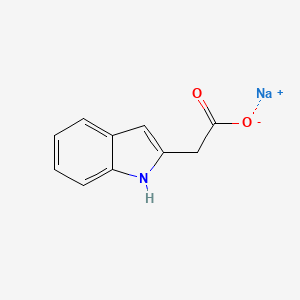
Sodium 1H-indol-2-ylacetate
Descripción general
Descripción
Sodium 1H-indol-2-ylacetate is a chemical compound with the molecular formula C10H8NNaO2. It is a sodium salt derivative of indole-2-acetic acid, which is a significant compound in various biological and chemical processes. Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1H-indol-2-ylacetate typically involves the reaction of indole-2-acetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where indole-2-acetic acid is dissolved in water, and sodium hydroxide is added to the solution. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically carried out in large reactors. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1H-indol-2-ylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into indole-2-ethanol derivatives.
Substitution: It can undergo substitution reactions at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are commonly used under acidic or basic conditions.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indole-2-ethanol derivatives.
Substitution: Various substituted indole derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Sodium 1H-indol-2-ylacetate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It serves as a precursor for the synthesis of plant hormones like indole-3-acetic acid, which is crucial for plant growth and development.
Medicine: Indole derivatives have shown potential in the development of drugs for various diseases, including cancer, inflammation, and neurological disorders.
Industry: It is used in the production of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity.
Mecanismo De Acción
The mechanism of action of Sodium 1H-indol-2-ylacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes and receptors involved in plant growth regulation and metabolic pathways.
Pathways Involved: It influences the auxin signaling pathway in plants, which regulates cell division, elongation, and differentiation. In medicinal applications, it interacts with various biological receptors and enzymes, modulating their activity to exert therapeutic effects.
Comparación Con Compuestos Similares
Sodium 1H-indol-2-ylacetate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar biological activities.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
Indole-3-butyric acid: A synthetic auxin used in plant propagation and growth regulation.
Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility and reactivity in aqueous solutions. This property makes it particularly useful in various chemical and biological applications where solubility is a critical factor.
Propiedades
IUPAC Name |
sodium;2-(1H-indol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2.Na/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8;/h1-5,11H,6H2,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPSIKQQPOTABL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


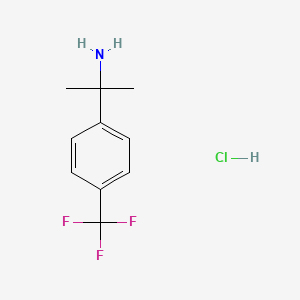
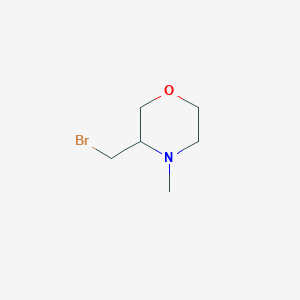
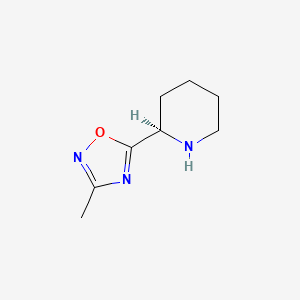
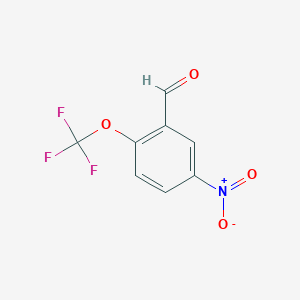

![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3040136.png)
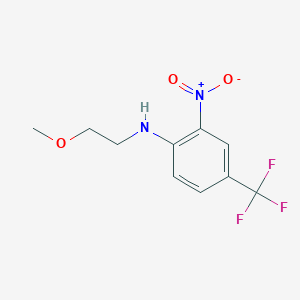
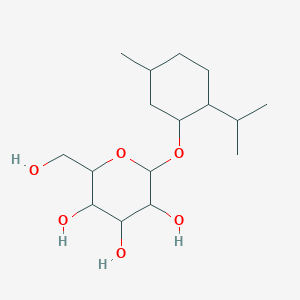
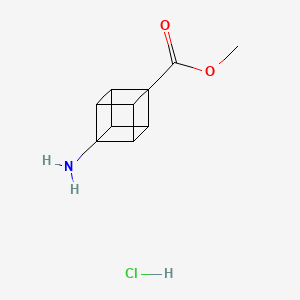

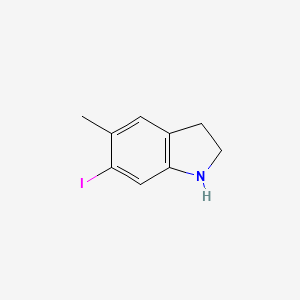
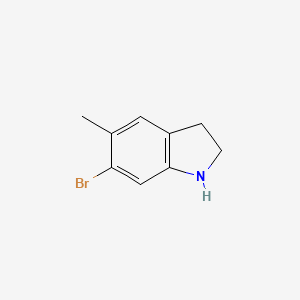
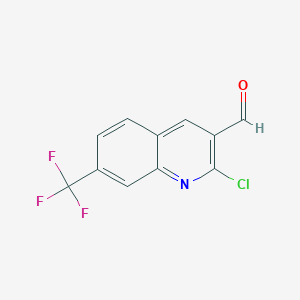
![4-[Chloro(phenyl)methyl]pyridine hydrochloride](/img/structure/B3040150.png)
